2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a trimethoxyphenyl group, and a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactionsThe final step involves the formation of the thiazolo[3,2-b][1,2,4]triazole ring system under specific reaction conditions, such as the use of acetic anhydride and pyridine under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly as a lead compound in drug discovery for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazole core and are known for their biological activities, including CDK2 inhibition.
Piperidine derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties and are present in many pharmaceuticals.
Uniqueness
2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, contributes to its potential antioxidant and antiproliferative activities .
Properties
IUPAC Name |
2-methyl-5-[(3-methylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-12-7-6-8-24(11-12)17(19-20(26)25-21(30-19)22-13(2)23-25)14-9-15(27-3)18(29-5)16(10-14)28-4/h9-10,12,17,26H,6-8,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIIRNMRYDHBER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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